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molecular formula C11H10F3NO2 B8291320 5-Difluoromethyl-5-(2-fluoro-phenyl)morpholin-3-one

5-Difluoromethyl-5-(2-fluoro-phenyl)morpholin-3-one

Cat. No. B8291320
M. Wt: 245.20 g/mol
InChI Key: GXUKLFZPEIIADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207164B2

Procedure details

5-(5-Bromo-2-fluoro-phenyl)-5-difluoromethyl-morpholin-3-one (190 g, 586 mmol) [example 42 step e)] and sodium acetate (57.7 g, 703 mmol) were suspended in 1850 mL methanol. 10% Pd on charcoal (18.7 g) was then added and the reaction mixture was shaken in a Parr apparatus in an atmosphere of hydrogen at rt. After 60 minutes the reaction mixture was filtered over celite and evaporated. The residue was dissolved in 2 L TBME and washed with aqueous NaHCO3 and brine. The organic layer was dried over MgSO4.H2O and evaporated to give 143.2 g of the title compound as a white solid.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
57.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1850 mL
Type
solvent
Reaction Step Four
Quantity
18.7 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([F:18])=[C:6]([C:8]2([CH:15]([F:17])[F:16])[NH:13][C:12](=[O:14])[CH2:11][O:10][CH2:9]2)[CH:7]=1.C([O-])(=O)C.[Na+].[H][H]>CO.[Pd]>[F:17][CH:15]([F:16])[C:8]1([C:6]2[CH:7]=[CH:2][CH:3]=[CH:4][C:5]=2[F:18])[NH:13][C:12](=[O:14])[CH2:11][O:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
190 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C1(COCC(N1)=O)C(F)F)F
Step Two
Name
Quantity
57.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
1850 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
18.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 60 minutes the reaction mixture was filtered over celite
Duration
60 min
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 2 L TBME
WASH
Type
WASH
Details
washed with aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4.H2O
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC(C1(COCC(N1)=O)C1=C(C=CC=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 143.2 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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